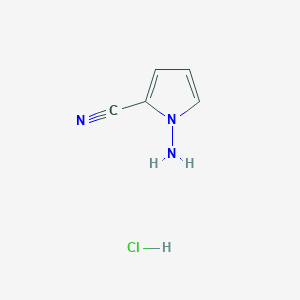

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

描述

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C₅H₅N₂Cl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its utility in various chemical syntheses and research applications.

属性

IUPAC Name |

1-aminopyrrole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTSWPFWLRHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679167 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-97-4 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

One of the most established methods for synthesizing pyrrole-2-carbonitriles, including 1-amino derivatives, involves the reaction of a pyrrole substrate with chlorosulfonyl isocyanate (CSI) in an inert solvent, followed by treatment with N,N-dialkylformamide and an organic base. This method has been extensively documented in patent literature and peer-reviewed journals.

Reaction Scheme

- Initial Reaction: Pyrrole (or substituted pyrrole) is reacted with chlorosulfonyl isocyanate at or below 0 °C in a solvent such as toluene or acetonitrile. The molar ratio of pyrrole to CSI is maintained close to 1:1.

- Formamide Treatment: The reaction product is then treated with an excess (at least 2 equivalents) of N,N-dimethylformamide (DMF), which acts as a reagent to facilitate the formation of the carbonitrile group.

- Base Addition: Subsequently, a molar excess of an organic base (commonly triethylamine) is added to the mixture. This step precipitates byproducts such as triethylamine-sulfur trioxide complexes, which are removed by filtration.

- Isolation: The desired pyrrole-2-carbonitrile is isolated from the solution phase, often by adding water to induce precipitation or by distillation.

Key Parameters and Conditions

| Parameter | Details |

|---|---|

| Pyrrole to CSI ratio | ~1:1 (0.9 to 1.1:1) |

| Temperature | ≤ 0 °C |

| Solvent | Toluene (preferred), Acetonitrile |

| N,N-Dialkylformamide | N,N-Dimethylformamide (DMF), ≥ 2 equiv. |

| Organic Base | Triethylamine (preferred), tertiary amines |

| Water Addition | 0.1 to 0.4 molar equivalents per solvent equivalent (for dilution) |

| Isolation Method | Filtration of precipitate, aqueous extraction, distillation |

Yield and Advantages

- This method improves yields significantly compared to earlier processes, achieving isolated yields between 65-76%, a marked improvement over previous yields of 31-41% reported by Barnett et al.

- The use of excess DMF helps avoid the emission of gaseous byproducts such as HCl and SO3.

- The triethylamine treatment facilitates removal of byproducts as solid salts, simplifying purification.

Alternative Synthetic Routes

From 2-Pyrrolecarboxaldehyde

- Some methods start with 2-pyrrolecarboxaldehyde as a precursor, which undergoes subsequent transformations to introduce the amino and nitrile functionalities.

- These routes often require multiple steps, including oxidation, substitution, and protection/deprotection strategies.

- Workup typically involves tedious aqueous extractions and chromatographic purification, which can be labor-intensive.

Photochemical and Cyanide-Based Methods

- Photochemical reactions using photosensitizers such as 1,4-dicyanobenzene in methanolic cyanide solutions or trimethylsilyl cyanide under sensitized photooxidation conditions have been reported.

- These methods operate at low temperatures (e.g., −70 °C) and can provide access to substituted 2-aminopyrroles.

- However, these processes are less straightforward and may require specialized equipment and handling of toxic cyanide reagents.

Metal-Free Domino Synthesis from Alkynyl Vinyl Hydrazides

- A recent innovative approach involves a metal-free domino reaction of alkynyl vinyl hydrazides to form 2-aminopyrroles via a 3,4-diaza Cope rearrangement followed by a 5-exo-dig N-cyclization.

- This method allows selective synthesis of 2-aminopyrroles with diverse protection patterns and can be used to build libraries of substituted compounds.

- It offers a modular and mild alternative to classical methods but may require access to specific hydrazide precursors.

Reference

- The metal-free domino methodology was described in a 2021 Organic Letters publication, highlighting its novelty and synthetic utility.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reaction with Chlorosulfonyl Isocyanate | Uses CSI, DMF, triethylamine; low temp; solvent-based | High yield (65-76%), scalable | Requires handling of CSI, low temp control |

| From 2-Pyrrolecarboxaldehyde | Multi-step, involves oxidation and substitution | Accessible starting materials | Tedious workup, chromatography needed |

| Photochemical Cyanide Methods | Low temp, photosensitizers, cyanide reagents | Can access substituted derivatives | Toxic reagents, specialized setup |

| Metal-Free Domino Synthesis | Alkynyl vinyl hydrazides, rearrangement, cyclization | Mild, modular, selective | Requires specific precursors, less established |

化学反应分析

Types of Reactions: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other useful compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various indole derivatives, tetrahydroquinoline derivatives, and other heterocyclic compounds.

科学研究应用

Scientific Research Applications

APC has a wide range of applications in scientific research, especially in synthesizing pharmaceuticals, agrochemicals, and organic materials. Its derivatives have demonstrated potential in developing new drugs with antiviral, anti-inflammatory, and anticancer properties.

Preparation Methods: APC can be synthesized through several methods, including the cyclization of 1,3-diaminopropane with cyanogen chloride in the presence of a suitable catalyst under controlled temperature and an inert atmosphere. Industrial production often involves continuous flow reactors for precise control and consistent product quality, enhanced by automated systems and real-time monitoring technologies.

Chemical Reactions: APC undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for transforming it into other useful compounds. Common reagents and conditions include:

- Oxidation: Potassium permanganate and hydrogen peroxide

- Reduction: Lithium aluminum hydride and sodium borohydride

- Substitution: Nucleophilic substitution reactions using alkyl halides and amines

Major products formed from these reactions include various indole derivatives, tetrahydroquinoline derivatives, and other heterocyclic compounds.

Biological Activities

APC's biological activity is attributed to its pyrrole ring, which is known for its biological significance and versatility in drug design. APC primarily interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R), a critical player in cellular proliferation and tumor biology.

Inhibition of IGF-1R Activity: Research indicates that APC can modulate IGF-1R activity, potentially inhibiting tumor growth by disrupting signaling pathways. This modulation is particularly relevant in cancers characterized by hyperproliferation, such as breast and prostate cancers. The inhibition of IGF-1R has been shown to sensitize tumors to pro-apoptotic signals, enhancing the efficacy of conventional therapies.

Antimicrobial Activity: Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including APC. For instance, certain pyrrole-3-carbonitrile derivatives exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that APC may also possess similar properties.

Potential Therapeutic Applications

Given its ability to modulate IGF-1R activity and its antimicrobial properties, APC holds promise for several therapeutic applications:

- Cancer Treatment: By targeting IGF-1R, APC could be developed as a novel anticancer agent, particularly for tumors with elevated IGF-1R levels.

- Antibacterial Agents: The antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.

- Antiviral Research: Preliminary data indicate possible antiviral effects against various viruses, warranting further investigation into its efficacy against viral pathogens.

Data Table: Biological Activities of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

| Activity Type | Target Pathway/Organism | Observed Effect |

|---|---|---|

| IGF-1R Modulation | Cancer Cells | Inhibition of proliferation |

| Antibacterial Activity | Staphylococcus aureus | MIC: 0.0039 - 0.025 mg/mL |

Case Study: Antibacterial Efficacy

A study evaluating various pyrrole derivatives found that compounds similar to APC demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. These findings indicate the potential of APC as an antibacterial agent.

作用机制

The mechanism by which 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can lead to the modulation of enzyme activity, receptor binding, or gene expression.

相似化合物的比较

Indole

Imidazole

Pyrazole

Quinoline

生物活性

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (APC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of APC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 145.56 g/mol. The compound features a pyrrole ring, which is known for its biological significance and versatility in drug design.

APC primarily interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R) , a critical player in cellular proliferation and tumor biology. IGF-1R activation leads to various signal transduction pathways, including the Raf-MEK-ERK and PI3K-AKT pathways, which are pivotal in cancer progression and resistance to therapies .

Inhibition of IGF-1R Activity

Research indicates that APC can modulate IGF-1R activity, potentially inhibiting tumor growth by disrupting these signaling pathways. This modulation is particularly relevant in cancers characterized by hyperproliferation, such as breast and prostate cancers . The inhibition of IGF-1R has been shown to sensitize tumors to pro-apoptotic signals, enhancing the efficacy of conventional therapies .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including APC. For instance, certain pyrrole-3-carbonitrile derivatives exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that APC may also possess similar properties .

Case Study: Antibacterial Efficacy

A study evaluating various pyrrole derivatives found that compounds similar to APC demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. These findings indicate the potential of APC as an antibacterial agent .

Table 1: Biological Activities of this compound

Potential Therapeutic Applications

Given its ability to modulate IGF-1R activity and its antimicrobial properties, APC holds promise for several therapeutic applications:

- Cancer Treatment : By targeting IGF-1R, APC could be developed as a novel anticancer agent, particularly for tumors with elevated IGF-1R levels.

- Antibacterial Agents : The antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.

- Antiviral Research : Preliminary data indicate possible antiviral effects against various viruses, warranting further investigation into its efficacy against viral pathogens .

常见问题

Q. What experimental designs address low reproducibility in catalytic amination reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), reaction time (12–48 h), and pressure (1–5 atm for hydrogenation).

- In Situ Monitoring : Use FTIR to track amine formation and optimize termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。